N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Overview
Description
N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer progression and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidin-4-amine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzofuro[3,2-d]pyrimidin-4-amine derivatives .
Scientific Research Applications
N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins involved in cellular processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its ability to inhibit specific kinases, such as EGFR and AURKA. These kinases play crucial roles in cell proliferation, survival, and tumor progression. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual activity against EGFR and AURKA.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent and orally bioavailable inhibitors of protein kinase B (PKB).
Uniqueness
N-cyclopentyl1benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is unique due to its specific structural features and its ability to inhibit multiple kinases simultaneously. This dual inhibition can provide synergistic effects on tumor growth inhibition and resistance, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
N-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.ClH/c1-2-6-10(5-1)18-15-14-13(16-9-17-15)11-7-3-4-8-12(11)19-14;/h3-4,7-10H,1-2,5-6H2,(H,16,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCOMVLWZZFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=NC3=C2OC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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